molecular formula C18H14N2O4S B4888315 ethyl 4-(4-nitrophenyl)-2-phenyl-1,3-thiazole-5-carboxylate

ethyl 4-(4-nitrophenyl)-2-phenyl-1,3-thiazole-5-carboxylate

Cat. No. B4888315
M. Wt: 354.4 g/mol
InChI Key: MICACKFQTDHLDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(4-nitrophenyl)-2-phenyl-1,3-thiazole-5-carboxylate, also known as ethyl nitrothiazolyl ketone, is a chemical compound that has been extensively studied for its potential applications in various fields of science. This compound is a member of the thiazole family and has a unique chemical structure that makes it a promising candidate for many scientific research applications.

Mechanism of Action

The mechanism of action of ethyl 4-(4-nitrophenyl)-2-phenyl-1,3-thiazole-5-carboxylate nitrothiazolyl ketone is not well understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various cellular processes. This compound has been shown to inhibit the activity of topoisomerases, which are enzymes that are essential for DNA replication and transcription.
Biochemical and Physiological Effects:
Ethyl nitrothiazolyl ketone has been shown to exhibit significant biochemical and physiological effects in various experimental models. This compound has been shown to induce apoptosis, inhibit cell proliferation, and decrease the production of inflammatory cytokines. Additionally, it has been shown to exhibit antibacterial activity against various bacterial strains.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl 4-(4-nitrophenyl)-2-phenyl-1,3-thiazole-5-carboxylate nitrothiazolyl ketone in laboratory experiments include its high potency, selectivity, and low toxicity. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental setups.

Future Directions

There are many potential future directions for research involving ethyl 4-(4-nitrophenyl)-2-phenyl-1,3-thiazole-5-carboxylate nitrothiazolyl ketone. Some of the most promising areas of research include the development of new synthetic methods for this compound, the investigation of its potential applications in drug discovery, and the elucidation of its mechanism of action at the molecular level. Additionally, the development of new formulations and delivery methods for this compound could lead to its wider use in various fields of science.

Scientific Research Applications

Ethyl nitrothiazolyl ketone has been extensively studied for its potential applications in various fields of science. One of the most promising applications of this compound is in the field of medicinal chemistry, where it has been shown to exhibit significant biological activity against various diseases, including cancer, bacterial infections, and inflammation.

properties

IUPAC Name

ethyl 4-(4-nitrophenyl)-2-phenyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4S/c1-2-24-18(21)16-15(12-8-10-14(11-9-12)20(22)23)19-17(25-16)13-6-4-3-5-7-13/h3-11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MICACKFQTDHLDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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